5-[(4-chlorophenyl)sulfanyl]-N-propyl-1,2,3-thiadiazole-4-carboxamide
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Overview
Description
The compound “5-[(4-chlorophenyl)sulfanyl]-N-propyl-1,2,3-thiadiazole-4-carboxamide” is a complex organic molecule that contains several functional groups including a thiadiazole ring, a sulfanyl group, and a carboxamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through a series of reactions including esterification, hydrazination, salt formation, and cyclization . The synthesis of related compounds often involves the use of metal-catalyzed reactions .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using X-ray diffraction . The inhibitor heteroatoms interact with five active-site residues that have been implicated in catalysis in homologous flavodehydrogenases of L-2-hydroxy acids .Scientific Research Applications
Antiviral Activity
Research has identified derivatives of 5-[(4-chlorophenyl)sulfanyl]-N-propyl-1,2,3-thiadiazole-4-carboxamide with antiviral properties. For instance, compounds related to this chemical structure have shown anti-tobacco mosaic virus activity, indicating their potential for broader antiviral applications. These compounds are synthesized through a multi-step process starting from 4-chlorobenzoic acid, highlighting the chemical's versatility in generating derivatives with significant biological activities (Chen et al., 2010).
Antimicrobial Agents
Further studies on derivatives of this chemical compound have demonstrated antimicrobial efficacy. Specifically, synthesis routes have led to formazans from Mannich base derivatives, showcasing moderate activity against pathogenic bacterial strains such as Escherichia coli and Salmonella typhi, and fungal strains including Aspergillus niger and Candida albicans. This underscores the potential of this compound and its derivatives in developing new antimicrobial agents (Sah et al., 2014).
Alzheimer’s Disease Treatment
The compound's derivatives have also been explored for their potential in treating Alzheimer’s disease. Synthesis of new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives aims at evaluating drug candidates for Alzheimer's, highlighting the scope of research into therapeutic applications beyond antimicrobial and antiviral uses. The focus on enzyme inhibition activity, particularly against acetyl cholinesterase, marks a significant step towards identifying new treatment avenues for neurodegenerative diseases (Rehman et al., 2018).
Carbonic Anhydrase Inhibition
The compound and its derivatives have been studied for their carbonic anhydrase inhibitory effects. Such studies are crucial for developing treatments for conditions like glaucoma by lowering intraocular pressure. The exploration of these compounds for their interaction with various isozymes of carbonic anhydrase adds a valuable dimension to the pharmacological applications of these chemicals (Barboiu et al., 1999).
Future Directions
Mechanism of Action
Target of Action
The primary target of the compound “5-[(4-chlorophenyl)sulfanyl]-N-propyl-1,2,3-thiadiazole-4-carboxamide” is human glycolate oxidase (hGOX) . hGOX is a peroxisomal flavoenzyme that plays a crucial role in the metabolism of glyoxylate .
Mode of Action
The compound interacts with its target, hGOX, by binding to its active site . The inhibitor heteroatoms of the compound interact with five active-site residues that have been implicated in catalysis in homologous flavodehydrogenases of L-2-hydroxy acids . This interaction inhibits the normal function of hGOX, leading to changes in the metabolic process .
Biochemical Pathways
The compound affects the glyoxylate metabolic pathway by inhibiting the action of hGOX . This inhibition disrupts the normal metabolism of glyoxylate, leading to an increase in the production of oxalate . Oxalate is a metabolic end product that forms insoluble calcium deposits, particularly in the kidneys .
Result of Action
The primary result of the compound’s action is the disruption of the normal metabolism of glyoxylate . This disruption leads to an increase in the production of oxalate, which forms insoluble calcium deposits, particularly in the kidneys . This can lead to kidney damage and other health complications .
Properties
IUPAC Name |
5-(4-chlorophenyl)sulfanyl-N-propylthiadiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3OS2/c1-2-7-14-11(17)10-12(19-16-15-10)18-9-5-3-8(13)4-6-9/h3-6H,2,7H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKLVLFNQPZSEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(SN=N1)SC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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